molecular formula C8H12O2 B15276552 1-Cyclopropyl-3-ethoxyprop-2-en-1-one

1-Cyclopropyl-3-ethoxyprop-2-en-1-one

Cat. No.: B15276552
M. Wt: 140.18 g/mol
InChI Key: TZGLCYQLUBUVIS-AATRIKPKSA-N
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Description

1-Cyclopropyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethoxy group, and an enone functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-ethoxyprop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ethyl vinyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-3-ethoxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. The enone functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-ethoxyprop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclopropyl group adds strain and reactivity, while the ethoxy group provides solubility and versatility in chemical reactions .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-2-10-6-5-8(9)7-3-4-7/h5-7H,2-4H2,1H3/b6-5+

InChI Key

TZGLCYQLUBUVIS-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1CC1

Canonical SMILES

CCOC=CC(=O)C1CC1

Origin of Product

United States

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